3,4-Dichloro-2-fluoromandelic acid
Overview
Description
3,4-Dichloro-2-fluoromandelic acid is an organic compound with the molecular formula C8H5Cl2FO3 and a molecular weight of 239.02 g/mol It is a derivative of mandelic acid, characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-fluoromandelic acid typically involves the introduction of chlorine and fluorine atoms onto the mandelic acid framework. One common method is the halogenation of mandelic acid derivatives using appropriate halogenating agents under controlled conditions. For instance, the use of chlorine gas or chlorinating agents like thionyl chloride can introduce chlorine atoms, while fluorinating agents such as diethylaminosulfur trifluoride (DAST) can be used for fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The choice of solvents, temperature, and reaction time are critical factors in ensuring efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-fluoromandelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of halogen atoms with other functional groups .
Scientific Research Applications
3,4-Dichloro-2-fluoromandelic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-fluoromandelic acid involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of biochemical processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoromandelic acid: Another fluorinated mandelic acid derivative with different halogenation patterns.
4-Fluoromandelic acid: A simpler fluorinated derivative without chlorine atoms.
Uniqueness
3,4-Dichloro-2-fluoromandelic acid is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
2-(3,4-dichloro-2-fluorophenyl)-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO3/c9-4-2-1-3(6(11)5(4)10)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSLYGPIXPFIST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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